Cas no 68745-07-3 (Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)-)
![Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)- structure](https://nl.kuujia.com/scimg/cas/68745-07-3x500.png)
68745-07-3 structure
Productnaam:Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)-
Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)-
- 5-(4-Methylpiperazin-1-yl)pyrido(2,3-b)(1,5)benzothiazepine
- 5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzothiazepine
- 68745-07-3
- EINECS 272-138-1
- NS00063249
- CHEMBL356076
- DTXSID60988451
- BDBM50407279
- SCHEMBL11559143
-
- Inchi: InChI=1S/C17H18N4S/c1-20-9-11-21(12-10-20)16-13-5-4-8-18-17(13)22-15-7-3-2-6-14(15)19-16/h2-8H,9-12H2,1H3
- InChI-sleutel: VJNQLNPFELPXCU-UHFFFAOYSA-N
- LACHT: CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=C2C=CC=N4
Berekende eigenschappen
- Exacte massa: 310.12544
- Monoisotopische massa: 168.992152
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 0
- Complexiteit: 196
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 68.5
- XLogP3: 2.2
Experimentele eigenschappen
- Dichtheid: 1.31
- Kookpunt: 473.3°Cat760mmHg
- Vlampunt: 240°C
- Brekindex: 1.707
- PSA: 32.26
Pyrido[2,3-b][1,5]benzothiazepine,5-(4-methyl-1-piperazinyl)- Gerelateerde literatuur
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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